molecular formula C16H20N2O3 B12514325 6-Methoxy-8-nitro-2,5-di(propan-2-yl)quinoline CAS No. 685092-52-8

6-Methoxy-8-nitro-2,5-di(propan-2-yl)quinoline

Cat. No.: B12514325
CAS No.: 685092-52-8
M. Wt: 288.34 g/mol
InChI Key: VPIUZFBFJGDGIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-8-nitro-2,5-di(propan-2-yl)quinoline is a quinoline derivative with the molecular formula C16H20N2O3 This compound is known for its unique chemical structure, which includes methoxy, nitro, and di(propan-2-yl) groups attached to a quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-8-nitro-2,5-di(propan-2-yl)quinoline typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of 6-methoxyquinoline followed by alkylation with isopropyl halides. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-8-nitro-2,5-di(propan-2-yl)quinoline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy and nitro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halides, acids, and bases are employed under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 6-methoxy-8-amino-2,5-di(propan-2-yl)quinoline, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

6-Methoxy-8-nitro-2,5-di(propan-2-yl)quinoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methoxy-8-nitro-2,5-di(propan-2-yl)quinoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy and di(propan-2-yl) groups may influence the compound’s binding affinity and selectivity towards its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-8-nitroquinoline: Lacks the di(propan-2-yl) groups, which may affect its biological activity and chemical properties.

    8-Nitroquinoline: Does not have the methoxy group, leading to different reactivity and applications.

    2,5-Di(propan-2-yl)quinoline: Lacks both the methoxy and nitro groups, resulting in distinct chemical behavior.

Uniqueness

6-Methoxy-8-nitro-2,5-di(propan-2-yl)quinoline is unique due to the presence of all three functional groups (methoxy, nitro, and di(propan-2-yl)) on the quinoline core This combination of groups imparts specific chemical and biological properties that are not observed in the similar compounds listed above

Properties

CAS No.

685092-52-8

Molecular Formula

C16H20N2O3

Molecular Weight

288.34 g/mol

IUPAC Name

6-methoxy-8-nitro-2,5-di(propan-2-yl)quinoline

InChI

InChI=1S/C16H20N2O3/c1-9(2)12-7-6-11-15(10(3)4)14(21-5)8-13(18(19)20)16(11)17-12/h6-10H,1-5H3

InChI Key

VPIUZFBFJGDGIG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(C=C1)C(=C(C=C2[N+](=O)[O-])OC)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.